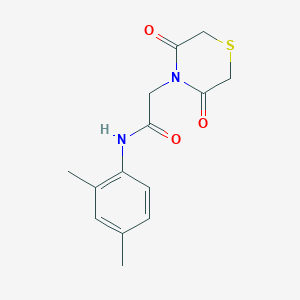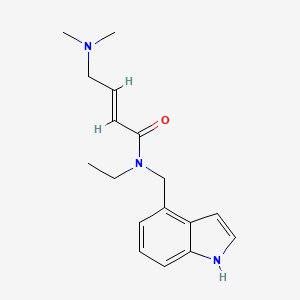
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide, also known as DMEMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been shown to inhibit the activity of these pathways, leading to the induction of apoptosis in cancer cells and the modulation of neurotransmitter receptor activity in the brain.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter receptor activity, and the inhibition of protein-protein interactions. (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has several advantages for use in lab experiments, including its stability and solubility in various solvents. However, (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide also has some limitations, including its relatively low potency and selectivity for certain targets.
Orientations Futures
There are several future directions for the study of (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other anticancer drugs, the exploration of its effects on other signaling pathways, and the development of new imaging probes based on (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide. Additionally, further research is needed to fully understand the mechanisms underlying (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide's effects and its potential applications in various fields.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide can be synthesized through a multistep process involving the reaction of indole-4-carboxaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of ethylamine and the coupling of the resulting intermediate with 2-bromo-1-phenylethene. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been shown to have potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroscience, (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been shown to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders. (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has also been used as a tool for the study of protein-protein interactions and as a fluorescent probe for imaging studies.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-4-20(17(21)9-6-12-19(2)3)13-14-7-5-8-16-15(14)10-11-18-16/h5-11,18H,4,12-13H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWOZINDTICEID-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C=CNC2=CC=C1)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C2C=CNC2=CC=C1)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2644068.png)

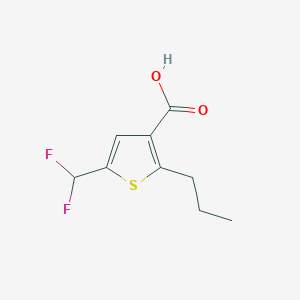

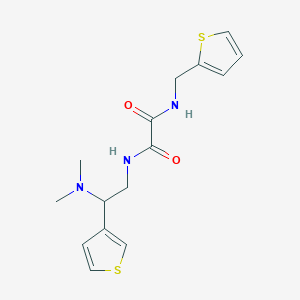
![3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644077.png)
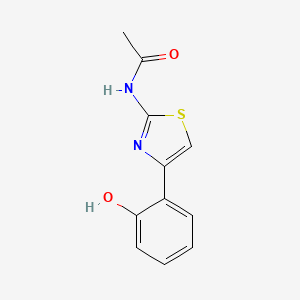
![N-(1-cyanocyclohexyl)-2-{[5-methyl-4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2644079.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2644080.png)
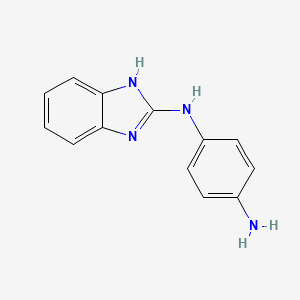
![3-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2644084.png)
![Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2644085.png)
